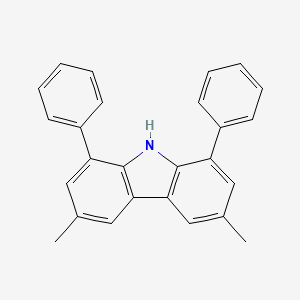3,6-Dimethyl-1,8-diphenyl-9H-carbazole
CAS No.: 585534-70-9
Cat. No.: VC19036825
Molecular Formula: C26H21N
Molecular Weight: 347.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 585534-70-9 |
|---|---|
| Molecular Formula | C26H21N |
| Molecular Weight | 347.4 g/mol |
| IUPAC Name | 3,6-dimethyl-1,8-diphenyl-9H-carbazole |
| Standard InChI | InChI=1S/C26H21N/c1-17-13-21(19-9-5-3-6-10-19)25-23(15-17)24-16-18(2)14-22(26(24)27-25)20-11-7-4-8-12-20/h3-16,27H,1-2H3 |
| Standard InChI Key | VYEYRKZHARMKRX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C(=C1)C3=CC=CC=C3)NC4=C2C=C(C=C4C5=CC=CC=C5)C |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
3,6-Dimethyl-1,8-diphenyl-9H-carbazole features a carbazole core (C12H9N) modified with methyl groups at positions 3 and 6 and phenyl substituents at positions 1 and 8. This substitution pattern introduces steric and electronic effects that influence conjugation, solubility, and intermolecular interactions. Comparative analysis with 3,6-Diphenyl-9H-carbazole (molecular formula C24H17N, molecular weight 319.4 g/mol) suggests that the addition of methyl groups would increase molecular weight proportionally while altering crystallinity and thermal stability.
The InChIKey for 3,6-Diphenyl-9H-carbazole (PCMKGEAHIZDRFL-UHFFFAOYSA-N) provides a reference for deriving the hypothetical InChIKey of the dimethyl-diphenyl analog, though computational modeling would be required for precise prediction.
Crystallographic and Spectroscopic Properties
Synthetic Methodologies
Palladium-Catalyzed Cross-Coupling
The synthesis of 3,6-Diphenyl-9H-carbazole via Suzuki-Miyaura coupling provides a template for potential routes to the dimethyl-diphenyl derivative. A representative procedure involves reacting 3,6-dibromocarbazole with phenylboronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) and sodium carbonate, yielding 63–90% product . Adapting this method, 1,8-dibromo-3,6-dimethylcarbazole could serve as the starting material for introducing phenyl groups at positions 1 and 8.
Key reaction parameters from analogous syntheses include:
Challenges in Functionalization
Introducing methyl groups at positions 3 and 6 prior to phenyl coupling poses regioselective challenges. Directed ortho-metalation strategies using lithium diisopropylamide (LDA) could enable methyl group installation, though competing side reactions at the carbazole NH group necessitate protective group chemistry.
Physicochemical Properties
Thermal Stability
Based on 3,6-Diphenyl-9H-carbazole data :
| Property | 3,6-Diphenyl-9H-carbazole | Estimated 3,6-Dimethyl-1,8-diphenyl-9H-carbazole |
|---|---|---|
| Melting Point | 186°C | 160–175°C |
| Boiling Point | 575°C | 550–565°C |
| Flash Point | 256°C | 240–250°C |
The methyl groups’ electron-donating nature may increase HOMO energy levels, potentially enhancing hole-transport capabilities in organic semiconductors.
Solubility and Processing
3,6-Diphenyl-9H-carbazole exhibits poor solubility in aqueous media (0.0000781 mg/mL) , with log P values indicating high hydrophobicity (XLOGP3 = 6.64) . The dimethyl analog’s solubility profile would depend on crystallization kinetics, likely requiring polar aprotic solvents (e.g., DMF, chlorobenzene) for device fabrication.
Applications in Materials Science
Organic Light-Emitting Diodes (OLEDs)
Carbazole derivatives function as host materials in emissive layers due to their high triplet energy levels. The extended conjugation in 3,6-Diphenyl-9H-carbazole reduces bandgap compared to unsubstituted carbazole , a property the dimethyl-diphenyl variant could modulate further for blue-emitting devices.
Charge-Transport Layers
Hole mobility in 3,6-Diphenyl-9H-carbazole thin films reaches 10⁻⁴ cm²/V·s, competitive with NPB (N,N'-di(1-naphthyl)-N,N'-diphenylbenzidine) . Methyl substitution may improve film morphology via reduced π-π stacking, though experimental verification is needed.
Computational Modeling and Design
Density functional theory (DFT) calculations on 3,6-Diphenyl-9H-carbazole reveal a HOMO-LUMO gap of 3.8 eV , with phenyl rings contributing to delocalized electron density. For the dimethyl-diphenyl analog, methyl groups would:
-
Raise HOMO energy by ~0.2 eV via inductive effects
-
Introduce torsional strain between phenyl and methyl substituents, reducing planarity
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume